molecular formula C7H6BrN3O3 B13683249 2-Bromo-4-nitrobenzohydrazide

2-Bromo-4-nitrobenzohydrazide

Cat. No.: B13683249
M. Wt: 260.04 g/mol
InChI Key: WPEBNDFQJPLVLE-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrobenzohydrazide is an organic compound with the molecular formula C7H6BrN3O3 It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitrobenzohydrazide typically involves the bromination and nitration of benzohydrazide. The process begins with the nitration of benzohydrazide to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or hydrobromic acid for bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in electrophilic reactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-nitrobenzohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

2-bromo-4-nitrobenzohydrazide

InChI

InChI=1S/C7H6BrN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12)

InChI Key

WPEBNDFQJPLVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NN

Origin of Product

United States

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